Cas no 2722154-00-7 ((4-Methyloxolan-2-yl)methanethiol)

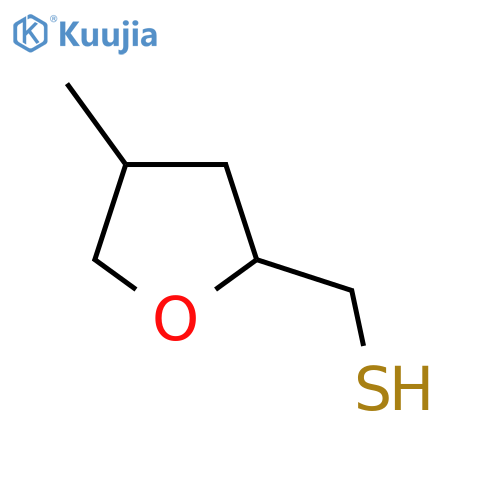

2722154-00-7 structure

商品名:(4-Methyloxolan-2-yl)methanethiol

CAS番号:2722154-00-7

MF:C6H12OS

メガワット:132.223880767822

MDL:MFCD32843862

CID:5672168

PubChem ID:165501654

(4-Methyloxolan-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

-

- 2722154-00-7

- (4-methyloxolan-2-yl)methanethiol

- EN300-26978575

- (4-Methyloxolan-2-yl)methanethiol

-

- MDL: MFCD32843862

- インチ: 1S/C6H12OS/c1-5-2-6(4-8)7-3-5/h5-6,8H,2-4H2,1H3

- InChIKey: HYQIQWATJVNPRX-UHFFFAOYSA-N

- ほほえんだ: SCC1CC(C)CO1

計算された属性

- せいみつぶんしりょう: 132.06088618g/mol

- どういたいしつりょう: 132.06088618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 10.2Ų

(4-Methyloxolan-2-yl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26978575-0.05g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 0.05g |

$888.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-0.5g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 0.5g |

$1014.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-10g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 10g |

$4545.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-0.1g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 0.1g |

$930.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-1.0g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-26978575-1g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 1g |

$1057.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-2.5g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 2.5g |

$2071.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-5g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 5g |

$3065.0 | 2023-09-11 | ||

| Enamine | EN300-26978575-0.25g |

(4-methyloxolan-2-yl)methanethiol |

2722154-00-7 | 0.25g |

$972.0 | 2023-09-11 |

(4-Methyloxolan-2-yl)methanethiol 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

2722154-00-7 ((4-Methyloxolan-2-yl)methanethiol) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量